molecular formula C21H28N8 B1663808 ATB107

ATB107

Cat. No.: B1663808
M. Wt: 392.5 g/mol
InChI Key: ZAPISBYVBGLUBW-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATB107 is a potent and novel inhibitor of indole-3-glycerol phosphate synthase. This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. The compound has shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains .

Mechanism of Action

Target of Action

ATB107, also known as 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine or (Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine, is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) . IGPS is a key enzyme in the tryptophan biosynthetic pathway, which plays an important role in the growth of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with IGPS, inhibiting its function and thereby affecting the biosynthesis of tryptophan . This interaction results in a decrease in the expression of the protein encoded by Rv3246c, the transcriptional regulatory protein of MtrA belonging to the MtrA-MtrB two-component regulatory system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tryptophan biosynthesis pathway . By inhibiting IGPS, this compound disrupts the fourth step of this pathway, leading to a decrease in tryptophan production . This disruption affects the protein expression profile of Mycobacterium tuberculosis, altering the expression of several genes .

Pharmacokinetics

tuberculosis H37Rv . This suggests that this compound has good bioavailability and can reach its target effectively.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis strains, including drug-resistant strains . This is achieved through the disruption of tryptophan biosynthesis, which is crucial for the growth and survival of these bacteria .

Action Environment

The action of this compound is influenced by the environment within the Mycobacterium tuberculosis cells. The compound might present a stress condition similar to isoniazid (INH) or ethionamide for M. tuberculosis since the altered expression in response to this compound of some genes, such as Rv3140, Rv2243, and Rv2428, is consistent with INH or ethionamide treatment

Biochemical Analysis

Biochemical Properties

ATB107 plays a crucial role in biochemical reactions, particularly as an inhibitor of indole-3-glycerol phosphate synthase (IGPS). This enzyme is involved in the tryptophan biosynthesis pathway. This compound interacts with various enzymes, proteins, and other biomolecules, including the transcriptional regulatory protein MtrA, which is part of the MtrA-MtrB two-component regulatory system in Mycobacterium tuberculosis . The nature of these interactions involves the inhibition of enzyme activity, leading to altered protein expression patterns and disrupted biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound influences cell function by inhibiting the growth of drug-resistant strains and affecting tryptophan biosynthesis . This compound impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing the expression of proteins encoded by genes such as Rv3246c, Rv3140, Rv2243, and Rv2428 . These changes result in a stress response similar to that induced by isoniazid or ethionamide.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to indole-3-glycerol phosphate synthase, inhibiting its activity and disrupting the tryptophan biosynthesis pathway . This inhibition results in decreased expression of proteins involved in this pathway and altered regulatory protein activity, ultimately affecting cellular function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. This compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for six months . Over time, this compound’s inhibitory effects on enzyme activity and protein expression may diminish, necessitating careful storage and handling to maintain its efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan biosynthesis. It interacts with enzymes such as indole-3-glycerol phosphate synthase and regulatory proteins like MtrA . These interactions affect metabolic flux and metabolite levels, leading to disruptions in the biosynthesis of essential amino acids and other metabolic processes.

Preparation Methods

The synthesis of ATB107 involves several steps, starting with the preparation of the substrate indole-3-glycerol phosphate. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

ATB107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ATB107 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the biosynthesis of tryptophan and other related pathways. In biology, it is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving multidrug-resistant strains. In industry, it is used in the development of new drugs and other bioactive compounds .

Comparison with Similar Compounds

ATB107 is unique in its potent inhibition of indole-3-glycerol phosphate synthase. Similar compounds include isoniazid and ethionamide, which also target the biosynthesis of essential molecules in Mycobacterium tuberculosis. this compound has shown higher efficacy against multidrug-resistant strains compared to these other compounds .

Properties

IUPAC Name

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPISBYVBGLUBW-NLRVBDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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